molecular formula C8H6F4O B6616214 (1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethan-1-ol CAS No. 890085-08-2

(1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethan-1-ol

Cat. No.: B6616214
CAS No.: 890085-08-2
M. Wt: 194.13 g/mol
InChI Key: BDQHSIMDNYIOMB-ZETCQYMHSA-N
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Description

(1S)-2,2,2-Trifluoro-1-(4-fluorophenyl)ethan-1-ol (CAS 890085-08-2) is a chiral benzhydrol derivative of high value in medicinal and organic chemistry research. This compound features a stereogenic center and serves as a versatile chiral building block for the synthesis of more complex molecules (Berger et al., 2018). The presence of the trifluoromethyl (CF3) group is a privileged motif in drug discovery, as it is known to profoundly influence the pharmacokinetic and pharmacodynamic properties of lead compounds, including their metabolic stability, lipophilicity, and binding selectivity (Berger et al., 2018). Researchers utilize this enantiomerically enriched intermediate in the development of novel pharmaceutical agents, particularly through methodologies such as photoredox-catalyzed or electrochemical radical cross-coupling to access trifluoromethyl- and allyl-substituted tertiary alcohols, which are prominent scaffolds in bioactive molecules (Berger et al., 2018). The compound has a molecular formula of C8H6F4O and a molecular weight of 194.126 g/mol. It has a measured density of 1.4±0.1 g/cm³ and a boiling point of 189.5±35.0 °C at 760 mmHg (Chemsrc, 2025). This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4O/c9-6-3-1-5(2-4-6)7(13)8(10,11)12/h1-4,7,13H/t7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDQHSIMDNYIOMB-ZETCQYMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(F)(F)F)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@@H](C(F)(F)F)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Stereochemical Control and Enantioselectivity in the Synthesis of Chiral Fluorinated Alcohols

Mechanistic Insights into Factors Influencing Enantiomeric Excess and Stereoisomer Formation

The enantiomeric excess (e.e.) achieved in the synthesis of chiral fluorinated alcohols is governed by subtle energetic differences in the transition states leading to the different stereoisomers. Several factors, including the choice of catalyst, substrate structure, reagents, and reaction conditions, play a critical role in maximizing this difference and achieving high enantioselectivity.

Catalyst-Substrate Interactions: The most crucial factor is the interaction between the chiral catalyst and the substrate. In the asymmetric reduction of prochiral ketones like 2,2,2-trifluoro-1-(4-fluorophenyl)ethanone, chiral catalysts create a specific three-dimensional environment. For instance, rhodium(III) complexes bearing Josiphos-type diphosphine ligands have been used for the asymmetric hydrogenation of 2,2,2-trifluoroacetophenones. researchgate.net The catalyst forms a transient complex with the ketone, where steric and electronic interactions guide the hydride transfer to one specific face of the carbonyl group, leading to the preferential formation of one enantiomer. The rigidity and defined geometry of the catalyst's chiral pocket are essential for effective stereochemical communication.

Chiral Anion Phase Transfer (CAPT) Catalysis: In other reactions, such as the enantioselective fluorination of allylic alcohols, the mechanism involves Chiral Anion Phase Transfer (CAPT) catalysis. nih.gov This strategy uses a chiral, lipophilic anion (like a phosphate (B84403) salt) to shuttle an electrophilic fluorine source from a solid or aqueous phase into a nonpolar organic phase where it reacts with the substrate. nih.gov The enantioselectivity arises from the close association between the chiral anion and the electrophile within a chiral ion pair, which then interacts with the substrate in the enantiodetermining step. nih.gov Interestingly, even achiral additives, such as different aryl boronic acids used as directing groups, can dramatically influence the enantiomeric excess by altering the structure and stability of the transition state. nih.gov

Kinetic Resolution: Some processes achieve high enantiopurity through kinetic resolution, where one enantiomer of a racemic starting material reacts significantly faster than the other. In the organocatalytic fluorination of racemic α-chloroaldehydes, the chiral catalyst preferentially catalyzes the fluorination of one enantiomer, leaving the unreacted starting material enriched in the other enantiomer. beilstein-journals.org This difference in reaction rates is a key determinant of the final product's enantiomeric excess. beilstein-journals.org

Biocatalysis Mechanisms: Biocatalytic methods, using enzymes like ketoreductases (KREDs) or alcohol dehydrogenases, offer exceptional selectivity. researchgate.netalaska.edu These enzymes possess highly structured active sites that precisely orient the substrate relative to a cofactor, such as NADPH. In the reduction of a ketone, the enzyme's active site binds the substrate in a specific conformation, exposing only one face of the carbonyl to the hydride source from the cofactor, resulting in nearly perfect enantioselectivity (>99% e.e.). researchgate.net

The table below summarizes key mechanistic factors and their impact on enantioselectivity in the synthesis of chiral fluoroalcohols.

Mechanistic FactorDescriptionExample ReactionImpact on Enantioselectivity
Chiral Catalyst Pocket The defined 3D space of a metal-ligand complex or organocatalyst dictates the approach of the substrate.Asymmetric hydrogenation of trifluoroacetophenones with Rh-Josiphos catalysts. researchgate.netHigh e.e. is achieved through sterically and electronically favored transition states.
Chiral Anion Pairing A chiral anion pairs with a cation, creating a chiral environment for the reaction.Enantioselective fluorination of allylic alcohols using a chiral phosphoric acid catalyst. nih.govThe structure of the ion pair controls the facial selectivity of the electrophilic attack.
Kinetic Resolution One enantiomer of a racemic mixture reacts faster with a chiral catalyst or reagent.Organocatalytic fluorination of racemic α-chloroaldehydes. beilstein-journals.orgThe enantiopurity of both the product and the remaining starting material increases.
Enzyme Active Site The highly specific binding pocket of an enzyme precisely orients the substrate for reaction.Biocatalytic reduction of ketones using ketoreductases (KREDs). researchgate.netalaska.eduOften leads to exceptionally high e.e. (>99%) due to optimal substrate pre-organization.
Achiral Additives Non-chiral components that modify the catalyst or substrate, influencing the transition state.Use of different aryl boronic acids in CAPT fluorination. nih.govCan significantly alter e.e. by participating in the catalyst-substrate complex.

Strategies for Chiral Induction and Resolution in Fluoroalcohol Synthesis

A variety of powerful strategies have been developed to generate enantiomerically pure fluorinated alcohols. These can be broadly categorized into asymmetric synthesis (chiral induction) and the separation of racemic mixtures (chiral resolution).

Asymmetric Catalysis: This is the most efficient approach, where a small amount of a chiral catalyst generates a large quantity of an enantioenriched product.

Asymmetric Hydrogenation/Transfer Hydrogenation: The reduction of prochiral trifluoromethyl ketones is a direct and widely used method. Chiral transition metal catalysts based on rhodium, ruthenium, and iridium, complexed with chiral ligands (e.g., Josiphos, BINAP), are highly effective. researchgate.net For example, the asymmetric hydrogenation of 2,2,2-trifluoroacetophenones can yield the corresponding alcohols with excellent enantioselectivities. researchgate.net

Biocatalysis: The use of whole-cell systems or isolated enzymes (ketoreductases, alcohol dehydrogenases) provides a green and highly selective alternative. researchgate.netchemrxiv.org These biocatalysts can reduce ketones like 4-fluoroacetophenone at high substrate concentrations to yield optically active alcohols with conversions often exceeding 95% and enantiomeric excesses greater than 99%. researchgate.net Dynamic reductive kinetic resolution (DYRKR) using KREDs on racemic α-fluoro-β-keto esters allows for the synthesis of specific diastereomers with high purity. alaska.edu

Organocatalysis: Chiral small organic molecules, such as primary amines derived from Cinchona alkaloids, can catalyze enantioselective reactions like the α-fluorination of aldehydes and ketones. rsc.orgnih.gov

Use of Chiral Auxiliaries: In this strategy, a prochiral starting material is covalently bonded to a chiral molecule (the auxiliary). The auxiliary then directs the stereochemical outcome of a subsequent reaction. For instance, the diastereoselective trifluoromethylation of a chiral sulfinimine (formed from an aldehyde and a chiral sulfinamide) can be used to install the trifluoromethyl group with high stereocontrol. researchgate.net The auxiliary is then cleaved to reveal the enantioenriched product.

Chiral Resolution: This classic approach involves the separation of a racemic mixture.

Kinetic Resolution: As mentioned previously, a chiral catalyst or enzyme can be used to selectively react with one enantiomer of a racemic alcohol or its precursor, allowing for the separation of the faster-reacting enantiomer (as a new product) from the slower-reacting one (as the unreacted starting material). beilstein-archives.org

Chromatographic Separation: Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique. A racemic mixture is passed through a column containing a chiral stationary phase (CSP), which interacts differently with the two enantiomers, causing them to elute at different times and enabling their separation. mdpi.com

The following table compares different strategies for obtaining enantiopure (1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethan-1-ol.

StrategyMethodKey FeaturesTypical Enantiomeric Excess (e.e.)
Asymmetric Catalysis Asymmetric Hydrogenation of 2,2,2-trifluoro-1-(4-fluorophenyl)ethanone with Rh/Ru catalysts. researchgate.netHigh atom economy; direct route from ketone.Up to 99%
Asymmetric Catalysis Biocatalytic reduction of the corresponding ketone with KREDs/ADH. researchgate.netgoogle.comHigh selectivity; mild, environmentally friendly conditions.>99%
Chiral Auxiliary Diastereoselective addition to an imine derived from a chiral auxiliary. researchgate.netStoichiometric use of chiral material; requires attachment and removal steps.High diastereomeric excess, leading to high e.e. after auxiliary removal.
Chiral Resolution Kinetic resolution of racemic alcohol via enzymatic acylation. beilstein-archives.orgMaximum theoretical yield for one enantiomer is 50%.Can reach >99% for the resolved alcohol.
Chiral Resolution Preparative Chiral HPLC. mdpi.comApplicable to many compounds; can be costly and time-consuming for large scales.>98-99%

Reactivity Profiles and Transformative Chemistry of 1s 2,2,2 Trifluoro 1 4 Fluorophenyl Ethan 1 Ol Derivatives

Chemoselective Oxidation and Reduction Reactions of Fluorinated Alcohols

The interconversion between chiral α-trifluoromethylated alcohols and their corresponding ketones is a fundamental transformation. The synthesis of (1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethan-1-ol is often achieved through the enantioselective reduction of the prochiral ketone, 2,2,2-trifluoro-1-(4-fluorophenyl)ethanone.

Reduction Reactions: Asymmetric reduction is the predominant method for producing enantioenriched α-CF3 substituted alcohols. nih.gov Biocatalytic reductions, employing whole-cell systems or isolated enzymes, are particularly effective as they operate under mild conditions and exhibit high chemo- and enantioselectivity. For instance, microorganisms such as Lactobacillus paracasei and Geotrichum candidum have been successfully used for the enantioselective reduction of similar acetophenone (B1666503) derivatives, yielding the desired alcohol in high enantiomeric excess (e.e.). These enzymatic systems utilize cofactors like NADPH to deliver a hydride to the carbonyl group, with the chirality dictated by the enzyme's active site.

Chemical methods involving catalytic asymmetric hydrogenation with chiral rhodium or iridium complexes also provide a reliable route to these chiral alcohols. nih.gov

Oxidation Reactions: The chemoselective oxidation of benzylic alcohols, including fluorinated variants, to the corresponding aldehydes or ketones is a crucial synthetic operation. Care must be taken to avoid side reactions or over-oxidation. A variety of modern oxidation reagents can achieve this transformation efficiently. For example, systems like chromium trioxide (CrO3) catalyzed by periodic acid (H5IO6) at low temperatures are effective for the oxidation of benzylic alcohols to carbonyl compounds with high yields and tolerance for other functional groups. organic-chemistry.orgresearchgate.net Other methods include the use of copper complexes or 2,4,6-trimethylpyridinium chlorochromate (TMPCC), which can selectively oxidize benzylic alcohols. researchgate.netru.nl The strong electron-withdrawing nature of the adjacent trifluoromethyl group can influence the reaction rate but generally does not impede the oxidation of the hydroxyl group.

Table 1: Representative Chemoselective Transformations
TransformationReagent/Catalyst SystemProductKey Features
Asymmetric ReductionKetoreductases / Chiral Metal Catalysts (Rh, Ir)This compoundHigh enantioselectivity (often >95% e.e.), mild conditions. nih.gov
OxidationCrO3-H5IO62,2,2-trifluoro-1-(4-fluorophenyl)ethanoneHigh yield, chemoselective for benzylic alcohols. organic-chemistry.orgresearchgate.net
OxidationTMPCC2,2,2-trifluoro-1-(4-fluorophenyl)ethanoneGood to excellent yields, selective oxidation. researchgate.net

Nucleophilic and Electrophilic Substitution Pathways at the Trifluoromethyl-Bearing Carbon

The carbon atom bonded to both the hydroxyl and trifluoromethyl groups is the primary site for substitution reactions. Its reactivity is heavily influenced by the strong electron-withdrawing trifluoromethyl group.

Nucleophilic Substitution: The hydroxyl group is a poor leaving group and must first be activated, for example, by conversion to a sulfonate ester (tosylate, mesylate) or a halide. Subsequent reaction with a nucleophile can proceed via an SN2-type mechanism. The powerful inductive effect of the CF3 group strongly destabilizes any developing positive charge on the adjacent carbon, making an SN1 pathway, which involves a carbocation intermediate, highly unfavorable. nih.gov

A key strategy for creating derivatives involves transforming the alcohol into a more reactive electrophile. For instance, α-chloro-α-trifluoromethyl ethers, prepared from the corresponding alcohols, can be used in nickel-catalyzed cross-coupling reactions. nih.govresearchgate.net This stereoconvergent process allows for the formation of new carbon-carbon bonds at the trifluoromethyl-bearing center with high enantioselectivity, effectively substituting the original hydroxyl group (via an intermediate halide) with a new carbon-based nucleophile. nih.gov

Electrophilic Substitution: Direct electrophilic substitution at the carbinol carbon is not a typical pathway for this class of compounds. However, electrophilic activation of derivatives is a cornerstone of their synthetic utility. As mentioned, converting the alcohol into an electrophilic building block, such as an α-chloro ether, allows it to react with a wide range of nucleophiles in catalyzed cross-coupling reactions, demonstrating the compound's versatility. nih.gov

Synthetic Utility in the Preparation of Complex Molecular Architectures

Chiral molecules containing a trifluoromethyl-substituted stereocenter are of significant interest in the pharmaceutical and agrochemical industries. nih.gov this compound and its derivatives are valuable chiral building blocks for constructing more complex, biologically active molecules.

The development of methods like the nickel-catalyzed Hiyama cross-coupling allows for the use of derivatives of these alcohols to introduce the chiral trifluoromethylated fragment into larger structures. nih.gov In these reactions, an organosilane acts as the nucleophile, and a derivative of the chiral alcohol (e.g., an α-chloro ether) serves as the electrophile. This methodology enables the rapid and enantioselective synthesis of a variety of α-trifluoromethyl ethers. The reaction exhibits significant functional group compatibility, making it suitable for the late-stage functionalization of complex molecules. nih.gov

The versatility of the α-trifluoromethyl alcohol motif allows for its conversion into other functional groups, such as amines and thioethers, further expanding its utility in creating diverse molecular architectures. nih.govnih.gov

Unique Reactivity Attributes Conferred by the Fluorine Substituents

Trifluoromethyl (CF3) Group:

Inductive Effect: The CF3 group is one of the most powerful electron-withdrawing groups in organic chemistry due to the high electronegativity of fluorine atoms. nih.govmdpi.com This strong inductive effect increases the acidity of the hydroxyl proton, making the alcohol a better hydrogen bond donor.

Steric Profile: Despite containing three fluorine atoms, the CF3 group has a relatively compact steric profile. mdpi.com

Reaction Intermediates: It strongly destabilizes adjacent carbocations, disfavoring SN1 reactions, while stabilizing α-carbanions to some extent. nih.gov

Bond Strength: The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~485 kJ/mol), which contributes to the high metabolic stability of trifluoromethylated compounds, a desirable trait in drug design. mdpi.com

Para-Fluoro Group:

Dual Electronic Effects: The fluorine atom on the phenyl ring exerts a moderate electron-withdrawing inductive effect (-I) and a weak electron-donating resonance effect (+M). In the para position, these competing effects influence the electron density of the aromatic ring and the reactivity of the benzylic position.

The combination of these fluorine substituents enhances the molecule's lipophilicity, which can improve its ability to cross cell membranes, and increases its resistance to metabolic degradation, thereby improving pharmacokinetic properties in drug candidates. mdpi.com

Table 2: Compound Names Mentioned in the Article
Compound Name
This compound
2,2,2-trifluoro-1-(4-fluorophenyl)ethanone
α-chloro-α-trifluoromethyl ether
amine
thioether
tosylate
mesylate

Mechanistic Investigations of Chemical Processes Involving Fluorinated Chiral Alcohols

Elucidation of Reaction Pathways for Stereoselective Synthesis

The stereoselective synthesis of chiral β-trifluoromethylated benzylic alcohols is a significant challenge in synthetic chemistry. A highly effective strategy for achieving this is through the dynamic kinetic resolution (DKR) coupled with Noyori-Ikariya asymmetric transfer hydrogenation (ATH). nih.gov This method allows for the synthesis of homochiral alcohols from racemic α-substituted ketones with high enantiomeric and diastereomeric purity. nih.gov

The reaction pathway involves the in situ racemization of the starting α-CF3 ketone, which can proceed through an enol or enolate-anion intermediate. This racemization is crucial for the DKR process, as it continuously supplies the faster-reacting enantiomer to the catalytic cycle, theoretically allowing for a 100% yield of the desired stereoisomer. The Noyori-Ikariya catalyst then facilitates the asymmetric transfer hydrogenation of the ketone, leading to the formation of the chiral alcohol with two adjacent stereocenters. nih.gov This single-step catalytic approach is a significant advancement over multi-step methods that often require chiral auxiliaries or substrate-controlled reactions. nih.gov

The general pathway can be summarized as follows:

Racemization: The racemic α-trifluoromethyl ketone undergoes rapid epimerization under the reaction conditions.

Asymmetric Reduction: A chiral ruthenium catalyst, typically of the Noyori-Ikariya type, selectively reduces one of the ketone enantiomers.

Dynamic Kinetic Resolution: The continuous racemization of the ketone and the selective reduction of one enantiomer drive the reaction towards a single, highly enantioenriched alcohol stereoisomer. nih.gov

This DKR-ATH approach has proven to be a robust method for accessing enantiomerically pure secondary alcohols, including various fluorinated examples. nih.gov

Understanding the Catalytic and Reagent Role in Fluorinated Alcohol Transformations

The success of the stereoselective synthesis of fluorinated chiral alcohols is heavily dependent on the specific roles of the catalysts and reagents employed. In the context of the DKR-ATH of α-trifluoromethyl ketones, the catalyst and the hydrogen source are paramount.

Catalyst Role: The Noyori-Ikariya catalyst, a ruthenium(II) complex featuring a chiral diamine ligand and an arene ligand, is central to the transformation. nih.gov The chiral environment created by the ligands on the ruthenium center is responsible for the high stereoselectivity of the hydrogenation step. The catalyst facilitates the transfer of a hydride from a hydrogen donor, such as a formic acid/triethylamine (B128534) (HCOOH/Et3N) mixture, to the carbonyl group of the ketone. nih.gov The precise coordination of the ketone to the metal center dictates the facial selectivity of the hydride attack, leading to the preferential formation of one alcohol enantiomer. nih.govencyclopedia.pub

Reagent Role:

Hydrogen Donor: The mixture of formic acid and triethylamine serves as the hydrogen source for the transfer hydrogenation. This azeotropic mixture is a convenient and effective alternative to using high-pressure hydrogen gas. nih.gov

Base: Triethylamine not only pairs with formic acid but also plays a role in promoting the racemization of the starting ketone by facilitating the formation of the enolate intermediate necessary for DKR. nih.gov

Fluorinating Reagents: In other contexts of synthesizing fluorinated compounds, electrophilic fluorinating reagents like N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are commonly used. nih.govnih.gov These reagents provide an electrophilic fluorine source ("F+") that can react with nucleophilic substrates, such as enolates, to introduce fluorine atoms stereoselectively, often guided by a chiral catalyst. nih.govnih.gov

The interplay between the chiral catalyst and the reaction conditions, including the choice of hydrogen donor and base, is critical for achieving high yields and stereoselectivities in the synthesis of fluorinated alcohols like (1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethan-1-ol. nih.gov

Table 1: Key Catalysts and Reagents in Fluorinated Alcohol Synthesis

Component Type Specific Example Role
Catalyst Ruthenium Complex (S,S)-C2 (Noyori-Ikariya type) Asymmetric transfer hydrogenation of ketones
Reagent Hydrogen Donor HCOOH/Et3N (5:2 mixture) Provides hydride for reduction
Reagent Base Triethylamine (Et3N) Facilitates racemization of the ketone
Reagent Electrophilic Fluorinating Agent N-fluorobenzenesulfonimide (NFSI) Source of "F+" for fluorination reactions
Reagent Electrophilic Fluorinating Agent Selectfluor® Source of "F+" for fluorination reactions

Computational and Theoretical Approaches to Reaction Mechanisms and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the intricate mechanisms of stereoselective reactions involving fluorinated compounds. nih.gov These theoretical approaches provide molecular-level insights into reaction pathways, the origins of stereoselectivity, and the structures of transient intermediates and transition states that are often difficult to probe experimentally. mdpi.com

For the DKR-ATH synthesis of β-CF3 benzylic alcohols, DFT calculations have been used to rationalize the racemization mechanism and the origin of stereoselectivity. nih.gov By modeling the potential energy surfaces of the reaction, researchers can compare the energy barriers for the formation of different stereoisomers. The transition state leading to the experimentally observed major product is typically found to be lower in energy than the transition state leading to the minor product. scielo.br

Key aspects investigated through computational studies include:

Transition State Geometries: Calculations can determine the three-dimensional arrangement of atoms in the transition state, revealing crucial non-covalent interactions (e.g., hydrogen bonding, C-H∙∙∙π interactions) between the catalyst and the substrate that stabilize one transition state over another.

Energy Profiles: By calculating the relative energies of reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed. This helps to identify the rate-determining step and understand the kinetic and thermodynamic factors controlling the reaction outcome.

Catalyst-Substrate Interactions: Theoretical models elucidate how the chiral ligands of the catalyst interact with the substrate molecule. For instance, in the Noyori-Ikariya ATH, computations can model the coordination of the ketone to the ruthenium center and the subsequent hydride transfer, explaining the observed facial selectivity. nih.gov

These computational investigations provide a powerful complement to experimental studies, offering a detailed picture of the reaction mechanism and guiding the design of more efficient and selective catalysts for the synthesis of complex fluorinated molecules. nih.govnih.gov

Applications As a Chiral Synthon in Advanced Organic Synthesis and Chemical Biology Research

Building Block for Fluoro-Containing Pharmaceuticals and Agrochemicals

The introduction of fluorine into pharmaceuticals and agrochemicals is a widely employed strategy to enhance efficacy and modulate physicochemical properties. princeton.edunih.govrsc.org The trifluoromethyl (CF3) group, in particular, is prevalent in numerous bioactive compounds due to its ability to increase metabolic stability, lipophilicity, and binding affinity. nih.govlookchem.com Chiral molecules often exhibit stereospecific interactions with biological targets, meaning one enantiomer may be significantly more active or have a different physiological effect than its mirror image. nih.govchiralpedia.com Consequently, chiral synthons like (1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethan-1-ol are of great interest.

While direct, large-scale applications of this compound are not extensively documented in publicly available literature, its structure is highly representative of key intermediates used in the synthesis of major pharmaceuticals. A prominent example is the synthesis of Efavirenz, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1. princeton.edunih.gov

The core of Efavirenz features a chiral tertiary carbinol center bearing a trifluoromethyl group. The industrial synthesis of Efavirenz relies on the highly enantioselective addition of a lithium acetylide to a trifluoromethyl ketone precursor, establishing this critical stereocenter. princeton.edunih.gov This key transformation highlights the industrial relevance of chiral trifluoromethyl carbinols. The reaction to form the key Efavirenz precursor demonstrates the creation of a C(sp3)-CF3 stereocenter with high enantiomeric excess (ee). nih.gov

Table 1: Key Transformation in the Asymmetric Synthesis of an Efavirenz Precursor

Reactant 1 Reactant 2 Chiral Additive/Catalyst Product Enantiomeric Excess (ee)

This industrial process underscores the value of chiral trifluoromethylated synthons. Although the specific phenyl substitution differs from the title compound, the underlying principle of using a pre-defined chiral center or creating one in a highly controlled manner is the same. Building blocks like this compound provide a ready source of this valuable structural motif for the synthesis of new pharmaceutical and agrochemical candidates. taylorfrancis.comresearchgate.net

Synthesis of Chiral Ligands and Auxiliaries

Chiral ligands and auxiliaries are fundamental tools in asymmetric synthesis, enabling the production of enantiomerically pure compounds. nih.gov A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to direct the stereochemical outcome of one or more reactions, after which it is typically removed. nih.gov Chiral ligands, conversely, bind to a metal center to form a catalyst that promotes a reaction enantioselectively. nih.govresearchgate.netnih.gov

Chiral alcohols are common precursors for both auxiliaries and ligands. purdue.edu For example, the hydroxyl group of this compound can be used as a handle to attach the molecule to a substrate, where the sterically demanding and electronically distinct trifluoromethyl and fluorophenyl groups can effectively shield one face of the molecule, directing incoming reagents to the opposite face.

While specific research detailing the conversion of this compound into a widely used ligand or auxiliary is not prominent, its structural features suggest high potential. It can be envisioned as a precursor to new phosphine, amine, or N-heterocyclic carbene (NHC) ligands. For instance, derivatization of the alcohol could lead to phosphite (B83602) ligands, which are known to be effective in transition-metal-catalyzed reactions like asymmetric hydrogenation. lookchem.comresearchgate.net The synthesis of such ligands often involves the reaction of a chiral alcohol with a phosphorus halide.

Table 2: Potential Derivatization of this compound for Ligand Synthesis

Functional Group on Synthon Reagent Potential Ligand Class
Alcohol (-OH) PCl3, followed by amine/alcohol Phosphite / Phosphoramidite
Alcohol (-OH) Conversion to amine (-NH2) Amine Ligand

The combination of steric bulk, chirality, and the electronic effects of the fluorine atoms makes this compound an attractive candidate for the development of novel ligands for challenging asymmetric transformations.

Enabling the Construction of Stereogenic Centers, Including Quaternary Carbons

One of the most significant challenges in organic synthesis is the construction of stereogenic centers, particularly all-carbon quaternary stereocenters—a carbon atom bonded to four other carbon atoms. nih.govrsc.orgnih.gov Natural products and pharmaceutical agents often contain these motifs. nih.gov Chiral synthons and auxiliaries play a crucial role in diastereoselective reactions that form these complex centers. nih.gov

The (1S) configuration of 2,2,2-trifluoro-1-(4-fluorophenyl)ethan-1-ol can be used to control the formation of new adjacent stereocenters. For example, if the alcohol is oxidized to the corresponding ketone, subsequent nucleophilic addition would be influenced by the existing chiral information, although the original stereocenter would be lost. More effectively, the alcohol can be used as a chiral controller in reactions at other sites of a molecule.

A key strategy for forming quaternary carbons is the catalytic asymmetric conjugate addition to enones or allylic alkylation reactions. rsc.org In such a reaction, a derivative of this compound could be used as the chiral auxiliary attached to the nucleophile. The steric and electronic properties of the trifluoromethyl and fluorophenyl groups would direct the approach of the electrophile, leading to the formation of a quaternary carbon with high diastereoselectivity.

Table 3: General Approach for Auxiliary-Controlled Quaternary Carbon Formation

Step Description
1. Attachment The chiral synthon, this compound, is covalently attached to the substrate (e.g., via an ester or amide linkage).
2. Diastereoselective Reaction The substrate-auxiliary conjugate undergoes a reaction (e.g., enolate alkylation) to form the quaternary stereocenter. The auxiliary directs the stereochemical outcome.

The fluorine atoms can also exert unique stereoelectronic effects that diverge from non-fluorinated analogues, potentially leading to unusual or enhanced selectivity in certain reactions. nih.gov This "fluorine-induced diastereodivergence" can be a powerful tool for accessing stereoisomers that are difficult to obtain through other means. nih.gov

Development of Novel Fluorinated Organic Materials and Their Functionalization

Fluorinated organic materials, including polymers and liquid crystals, possess unique properties conferred by the C-F bond, such as high thermal stability, chemical resistance, low surface energy (hydrophobicity and oleophobicity), and distinct electronic characteristics. nih.govbeilstein-journals.org Incorporating chiral, fluorinated building blocks like this compound into these materials is a promising strategy for creating advanced functional materials.

In polymer science, this compound could potentially be used as a monomer or a functionalizing agent. For instance, after converting the alcohol to a polymerizable group (e.g., an acrylate (B77674) or styrene (B11656) derivative), it could be incorporated into polymer chains. The resulting polymer would have chiral, fluorinated side chains, which could influence the polymer's secondary structure and properties. Such materials could find applications in chiral chromatography, as specialized coatings, or in optical devices.

In the field of liquid crystals, chirality is essential for the formation of cholesteric and ferroelectric phases. Fluorinated liquid crystals are highly sought after for display applications due to their desirable dielectric anisotropy and viscosity. nih.govbeilstein-journals.org this compound could serve as a chiral dopant, inducing a helical twist in a nematic liquid crystal host, or as a core component of a new chiral liquid crystal molecule. The combination of the rigid phenyl group, the chiral center, and the polar C-F bonds provides the necessary structural elements for designing novel liquid crystalline materials. beilstein-journals.org

Furthermore, the compound can be used for the surface functionalization of materials. By grafting it onto the surface of a solid support, one could create a chiral, fluorinated stationary phase for enantioselective separations or a hydrophobic, self-cleaning surface. researchgate.net

Table 4: Potential Material Science Applications

Application Area Role of this compound Potential Properties/Function
Polymer Chemistry Monomer precursor or side-chain functionalizing agent Chirality, thermal stability, hydrophobicity
Liquid Crystals Chiral dopant or core molecular fragment Induction of cholesteric/ferroelectric phases, modified dielectric anisotropy

While these applications are largely exploratory, they highlight the versatility of this chiral synthon beyond traditional organic synthesis, extending its potential impact into the realm of materials science.

Q & A

Basic: How can synthetic routes for (1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethan-1-ol be optimized to improve yield and enantiomeric purity?

Methodological Answer:
Key factors include solvent polarity, temperature control, and catalyst selection. For asymmetric synthesis, chiral catalysts (e.g., BINOL-derived ligands) can enhance enantioselectivity. Reduction of ketone intermediates using sodium borohydride (NaBH₄) in ethanol at 0–5°C minimizes racemization, while trifluoroacetyl group stability requires inert atmospheres (N₂/Ar) to prevent hydrolysis . Monitor reaction progress via TLC or HPLC, and purify via recrystallization using hexane/ethyl acetate gradients to isolate the (1S)-enantiomer .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹⁹F NMR : Identifies fluorine environments (δ ~ -60 ppm for CF₃, ~ -110 ppm for aromatic F) .
  • ¹H NMR : Distinguishes diastereotopic protons near the chiral center (δ 4.5–5.5 ppm for hydroxyl-bearing methine).
  • X-ray Crystallography : Resolves absolute stereochemistry; similar fluorophenyl-ethanol derivatives have been structurally validated using Mo-Kα radiation (λ = 0.71073 Å) .
  • Chiral HPLC : Quantifies enantiomeric excess (e.g., Chiralpak AD-H column, hexane/iPrOH 90:10) .

Advanced: What strategies enable enantioselective synthesis of this compound in multigram-scale reactions?

Methodological Answer:

  • Dynamic Kinetic Resolution : Use Ru-based catalysts (e.g., Shvo’s catalyst) to racemize intermediates while selectively reducing the desired enantiomer .
  • Enzymatic Catalysis : Lipases (e.g., Candida antarctica) in biphasic systems (t-BuOMe/H₂O) can resolve racemic mixtures via ester hydrolysis .
  • Flow Chemistry : Continuous reactors with immobilized chiral catalysts improve reproducibility and scalability. Monitor pressure and flow rates to maintain stereocontrol .

Advanced: How can computational modeling predict the biological activity or reactivity of this compound?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to assess electronic effects of the CF₃ group on hydroxyl acidity .
  • Molecular Docking : Simulate interactions with enzymes (e.g., cytochrome P450) using AutoDock Vina. The fluorophenyl group’s hydrophobicity may enhance binding to aromatic pockets .
  • MD Simulations : Analyze solvation dynamics in water/ethanol mixtures to predict solubility and stability under physiological conditions .

Data Contradictions: How can conflicting data on stereochemical outcomes or reaction pathways be resolved?

Methodological Answer:

  • Cross-Validate Analytical Data : Compare NMR coupling constants (J values) with crystallographic data. For example, vicinal coupling (³JHH > 8 Hz) indicates trans-diaxial protons in rigid chair conformations .
  • Isotopic Labeling : Use ²H or ¹³C-labeled precursors to trace reaction mechanisms (e.g., SN1 vs SN2 pathways in substitution reactions) .
  • Systematic Variation of Conditions : Test trifluoroacetyl stability under acidic (HCl/THF) vs basic (NaOH/MeOH) conditions to identify degradation pathways .

Advanced: What are the challenges in studying the metabolic stability of this compound in vitro?

Methodological Answer:

  • Microsomal Assays : Incubate with liver microsomes (human/rat) and NADPH cofactor. Quench reactions at 0, 15, 30, and 60 min with acetonitrile, then analyze via LC-MS/MS. The CF₃ group may resist oxidative metabolism, prolonging half-life .
  • CYP Inhibition Studies : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates. Competitive inhibition by the fluorophenyl moiety requires Ki determination via Dixon plots .

Basic: How does the trifluoromethyl group influence the compound’s physicochemical properties?

Methodological Answer:

  • Lipophilicity : LogP increases by ~1.5 units compared to non-fluorinated analogs, enhancing membrane permeability (measured via shake-flask method) .
  • Acidity : The -CF₃ group lowers the pKa of the hydroxyl proton (estimated pKa ~10.5 vs ~15 for non-fluorinated analogs), facilitating deprotonation in basic conditions .
  • Thermal Stability : TGA analysis shows decomposition onset at 180°C, attributed to CF₃ bond cleavage .

Advanced: What in silico tools can prioritize derivatives of this compound for SAR studies?

Methodological Answer:

  • QSAR Models : Train on datasets with IC₅₀ values against target proteins (e.g., kinases) using MOE or Schrödinger. Descriptors include molar refractivity and H-bond donor count .
  • Pharmacophore Mapping : Identify critical features (e.g., hydroxyl, CF₃, aromatic ring) using Phase. Overlay with co-crystallized ligands from PDB entries .

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